molecular formula C18H19FN2O B10904699 3-fluoro-N-(4-piperidin-1-ylphenyl)benzamide

3-fluoro-N-(4-piperidin-1-ylphenyl)benzamide

Cat. No.: B10904699
M. Wt: 298.4 g/mol
InChI Key: OLPFMOCCCLLBHJ-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-piperidin-1-ylphenyl)benzamide is an organic compound with the molecular formula C18H19FN2O This compound is characterized by the presence of a fluorine atom attached to the benzamide structure, along with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-piperidin-1-ylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoic acid and 4-piperidin-1-ylphenylamine.

    Amidation Reaction: The key step involves the formation of an amide bond between the carboxylic acid group of 3-fluorobenzoic acid and the amine group of 4-piperidin-1-ylphenylamine. This reaction is usually carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-piperidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-(4-piperidin-1-ylphenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its interactions with biological targets, such as receptors and enzymes.

    Chemical Biology: Researchers use this compound to explore its effects on cellular pathways and molecular mechanisms.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-piperidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

3-fluoro-N-(4-piperidin-1-ylphenyl)benzamide

InChI

InChI=1S/C18H19FN2O/c19-15-6-4-5-14(13-15)18(22)20-16-7-9-17(10-8-16)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22)

InChI Key

OLPFMOCCCLLBHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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